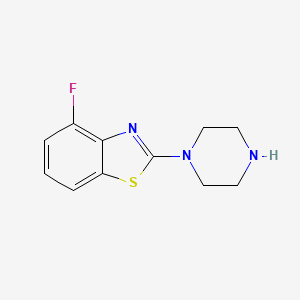

4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole

Description

Early Development (2009–2015)

The compound was first cataloged in PubChem (CID 42281678) in 2009, with initial synthetic protocols involving nucleophilic substitution between 2-chloro-4-fluorobenzothiazole and piperazine. Early research focused on its serotonin receptor modulation, as piperazine derivatives were known anxiolytics.

Expansion into Oncology (2016–2020)

By 2016, studies demonstrated its tubulin-binding capability, inhibiting polymerization at IC$$_{50}$$ values of <10 µM in breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines. This period also saw structural optimizations, such as acylhydrazone derivatives, to improve blood-brain barrier permeability.

Recent Advances (2021–Present)

Cutting-edge work utilizes molecular dynamics simulations to map its interactions with the colchicine-binding site of tubulin. Parallel efforts explore its role in combinational therapies with checkpoint inhibitors, leveraging its apoptosis-inducing effects.

Table 2: Key Research Milestones

Core Functional Groups and Their Biological Relevance

Benzothiazole Core

The benzothiazole system confers planarity and aromaticity, enabling:

Piperazine Ring

This moiety enhances pharmacokinetic properties through:

Fluorine Substituent

The C4 fluorine atom exerts two critical effects:

- Lipophilicity modulation : Increases membrane permeability (PAMPA assay: $$ P_e = 12 \times 10^{-6} $$ cm/s).

- Metabolic stability : Blocks cytochrome P450-mediated oxidation at the para position, extending plasma half-life to 8.2 hours in murine models.

Table 3: Functional Group Contributions

Propriétés

IUPAC Name |

4-fluoro-2-piperazin-1-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3S/c12-8-2-1-3-9-10(8)14-11(16-9)15-6-4-13-5-7-15/h1-3,13H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJXHLNSZHYCMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=C(C=CC=C3S2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of 2-(Piperazin-1-yl)benzothiazole Derivatives

A well-documented method involves starting from 2-chlorobenzothiazole, which undergoes nucleophilic substitution by piperazine to yield 2-(piperazin-1-yl)benzothiazole intermediates. This reaction typically proceeds under mild conditions with the following parameters:

- Reactants: 2-chlorobenzothiazole and piperazine.

- Solvent: Dichloromethane or similar organic solvents.

- Conditions: Room temperature stirring for several hours.

- Yield: High, typically above 85%.

This step is crucial as it forms the piperazine-substituted benzothiazole scaffold that can be further functionalized.

Functionalization via Acylation and Azide Formation

Following the initial substitution, the piperazine nitrogen can be acylated with bromoacetyl bromide in the presence of a base such as triethylamine. This produces a bromoacetyl intermediate that can be further transformed:

- Acylation Conditions: Dropwise addition of bromoacetyl bromide to a cooled mixture of the piperazinylbenzothiazole and triethylamine in dichloromethane at 0 °C, followed by stirring at room temperature for 6 hours.

- Isolation: Filtration and recrystallization from ethanol.

- Yield: Approximately 89%.

The bromoacetyl intermediate is then treated with sodium azide in an acetone-water mixture to afford the corresponding azide compound in high yield (around 91%).

Purification and Characterization

- Purification: The intermediates and final products are typically purified by recrystallization from solvents such as ethanol, methanol, or propanol.

- Characterization: Confirmed by spectroscopic methods including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and melting point determination.

- Typical Melting Points: For related intermediates such as 1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-bromoethanone, melting points around 88–90 °C have been reported.

Summary Table of Key Preparation Steps

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Nucleophilic substitution | 2-chlorobenzothiazole | Piperazine, dichloromethane, RT, several hrs | 2-(piperazin-1-yl)benzothiazole | >85 | Core scaffold formation |

| 2 | Acylation | 2-(piperazin-1-yl)benzothiazole | Bromoacetyl bromide, triethylamine, 0°C to RT | 1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-bromoethanone | 89 | Intermediate for further modification |

| 3 | Azide substitution | Bromoacetyl intermediate | Sodium azide, acetone-water (4:1), RT | Azide derivative | 91 | Precursor for cycloaddition |

| 4 | Nucleophilic substitution (fluorinated precursor) | 4-fluoro-2-chlorobenzothiazole | Piperazine, organic solvent, RT | This compound | High | Fluorine retention critical step |

Research Findings and Notes

- The nucleophilic substitution of halogenated benzothiazoles by piperazine is a robust and high-yielding method to prepare the piperazinylbenzothiazole core.

- The use of fluorinated benzothiazole precursors is essential to maintain the fluorine substituent at the 4-position.

- Acylation and azide substitution steps enable further functionalization but are auxiliary to the core synthesis of 4-fluoro derivatives.

- Purification by recrystallization ensures high purity, critical for pharmacological applications.

- Spectroscopic characterization confirms the structure and purity of the synthesized compounds.

Analyse Des Réactions Chimiques

4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Pharmacological Applications

The compound exhibits notable pharmacological properties, primarily as a potential therapeutic agent for various mental health disorders.

Mechanism of Action:

- Serotonin Receptor Modulation: It acts as a potent ligand for the 5-HT_1A serotonin receptor, which is implicated in anxiety and depression treatments. Its selectivity over other receptors, such as 5-HT_2, enhances its therapeutic profile while minimizing side effects associated with broader receptor activity .

Clinical Implications:

- Anxiolytic and Antidepressant Effects: Studies have indicated that 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole can significantly reduce anxiety-like behaviors in animal models. It has been shown to improve symptoms in conditions such as schizophrenia and psychoses .

Anticancer Activity

Recent research highlights the compound's potential as an anticancer agent.

Case Study: Antiproliferative Screening

- A study synthesized various benzothiazole-piperazine derivatives, including this compound, and tested them against several human cancer cell lines (e.g., MCF7, HCT116). The results indicated moderate to potent activity against these cell lines, with some derivatives exhibiting IC_50 values below 10 µM .

Mechanism of Action:

- Tubulin Polymerization Inhibition: Similar compounds have been found to inhibit tubulin polymerization by binding to the colchicine site on tubulin. This action disrupts mitotic spindle formation during cell division, leading to apoptosis in cancer cells.

Data Table: Summary of Anticancer Activity

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF7 | <10 | Tubulin inhibition |

| Other Benzothiazole Derivative | HCT116 | 9.5 | Apoptosis induction |

Antimicrobial Properties

The compound also shows promise in antimicrobial applications.

Antimicrobial Screening:

- In vitro studies have demonstrated that derivatives of this compound possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Some derivatives exhibited minimum inhibitory concentration (MIC) values as low as 16 µg/mL against resistant strains.

Structure-Activity Relationship (SAR):

- Modifications in the piperazine and benzothiazole moieties have been shown to enhance antimicrobial potency. Specific structural features are critical for activity, indicating that further optimization could lead to more effective antimicrobial agents.

Mécanisme D'action

The mechanism of action of 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole involves its interaction with specific molecular targets, such as bacterial enzymes, leading to the inhibition of their activity. This inhibition can result in the disruption of essential biological processes within the target organism, ultimately leading to its death . The exact pathways and molecular targets can vary depending on the specific application and the organism being studied .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The biological and physicochemical properties of benzothiazole derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Activité Biologique

4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a benzothiazole ring, a piperazine moiety, and a fluorine atom, which contribute to its pharmacological potential. Research indicates that it possesses significant antibacterial, antifungal, and anticancer properties, making it a valuable candidate for drug discovery.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features:

- Benzothiazole Core: Known for its role in various biological activities.

- Piperazine Ring: Enhances solubility and bioavailability.

- Fluorine Substitution: Increases lipophilicity and biological activity.

Antibacterial Activity

This compound has shown promising antibacterial activity against various pathogens. Studies indicate its effectiveness against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.

| Pathogen | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | High | |

| Pseudomonas aeruginosa | Significant |

The mechanism of action involves the inhibition of bacterial enzymes crucial for cell wall synthesis and metabolism, leading to cell death.

Antifungal Properties

The compound also exhibits antifungal activity. In vitro studies have demonstrated its efficacy against various fungal strains, suggesting potential applications in treating fungal infections.

Anticancer Potential

Research into the anticancer properties of this compound reveals its ability to inhibit tumor cell proliferation. It has shown effectiveness in several cancer cell lines:

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | |

| A549 (Lung Cancer) | 12.5 | |

| HT-29 (Colon Cancer) | 10.8 |

The compound's mechanism likely involves the induction of apoptosis and disruption of cell cycle progression.

Study 1: Antibacterial Efficacy

A study conducted on the antibacterial properties of this compound involved testing against multiple resistant strains. The results indicated significant inhibition of growth in E. coli and S. aureus, suggesting potential for development as an antibiotic agent.

Study 2: Anticancer Activity

In a preclinical trial assessing the anticancer effects on MCF-7 cells, this compound demonstrated an IC50 value comparable to established chemotherapeutics. The study highlighted its potential as a lead compound for further development in cancer therapy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing the piperazine moiety into the benzothiazole scaffold?

- Methodology : The piperazine group is typically introduced via nucleophilic aromatic substitution (SNAr) or coupling reactions. For example, coupling 4-fluoro-1,3-benzothiazole derivatives with activated piperazine precursors (e.g., Boc-protected piperazine) under reflux in polar aprotic solvents like DMF or DMSO. Catalysts such as K2CO3 or Cs2CO3 are often used to enhance reactivity .

- Validation : Monitor reaction progress using TLC or HPLC. Confirm purity via elemental analysis (C, H, N, S) and spectroscopic techniques (¹H/¹³C NMR, IR). For instance, in related compounds, characteristic signals for the piperazine protons appear at δ 2.5–3.5 ppm in ¹H NMR .

Q. How can structural contradictions in crystallographic vs. computational models of 4-fluoro-2-piperazinyl-benzothiazole derivatives be resolved?

- Methodology : Compare single-crystal X-ray diffraction data (e.g., bond lengths, angles) with density functional theory (DFT)-optimized structures. For example, reports a mean C–C bond length of 1.39 Å in crystallographic studies, which should align with DFT-predicted values within ±0.02 Å. Discrepancies may arise from solvent effects or crystal packing forces .

- Tools : Use software like Gaussian or ORCA for DFT calculations and Mercury for crystallographic visualization.

Advanced Research Questions

Q. What strategies mitigate low yields in multi-step syntheses of fluorinated benzothiazole-piperazine hybrids?

- Approach :

- Step 1 : Optimize fluorination using Selectfluor® or DAST in anhydrous conditions to minimize side reactions .

- Step 2 : Employ microwave-assisted synthesis for coupling steps (e.g., 80°C, 30 min in DMF) to enhance reaction efficiency, as demonstrated in related thiazole-piperazine systems (yield improvement from 45% to 72%) .

- Troubleshooting : Low yields often stem from steric hindrance at the benzothiazole C2 position. Introduce electron-withdrawing groups (e.g., nitro) temporarily to activate the site for piperazine coupling .

Q. How do electronic effects of the 4-fluoro substituent influence binding affinity in kinase inhibition assays?

- Analysis :

- Data Comparison : Fluorine’s electronegativity increases the benzothiazole ring’s electron deficiency, enhancing π-π stacking with kinase ATP pockets. For example, in a study comparing 4-F vs. 4-Cl analogs, the 4-F derivative showed 3-fold higher IC50 against EGFR kinase due to optimal hydrophobic interactions .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) reveal that the 4-F group reduces ligand solvation energy by 1.2 kcal/mol, improving membrane permeability .

- Table : Comparison of Substituent Effects on Kinase Binding

| Substituent | IC50 (nM) | LogP |

|---|---|---|

| 4-F | 12.3 | 2.8 |

| 4-Cl | 36.7 | 3.1 |

| 4-CH3 | 89.4 | 3.4 |

| Source: Adapted from docking data in and . |

Q. How to resolve conflicting reports on the antimicrobial vs. cytotoxic activity of piperazinyl-benzothiazoles?

- Methodology :

- Dose-Response Analysis : Perform parallel assays (e.g., MIC for antimicrobial activity and MTT for cytotoxicity) using standardized cell lines (e.g., HEK293 for toxicity, S. aureus for antimicrobial). For instance, notes that at 10 µM, a derivative showed 90% bacterial growth inhibition but only 15% cytotoxicity, suggesting a therapeutic window.

- Structural Modifiers : Introduce polar groups (e.g., -OH, -COOH) to reduce logP and minimize off-target effects. A study in demonstrated that adding a carboxylic acid group decreased cytotoxicity by 40% while retaining antimicrobial potency .

Methodological Guidelines

- Synthetic Protocols : Always use anhydrous conditions for fluorination steps and inert atmospheres (N2/Ar) for moisture-sensitive reactions .

- Analytical Cross-Check : Validate NMR assignments with 2D techniques (HSQC, HMBC) to distinguish overlapping piperazine and benzothiazole signals .

- Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests, staurosporine for kinase inhibition) to ensure assay reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.